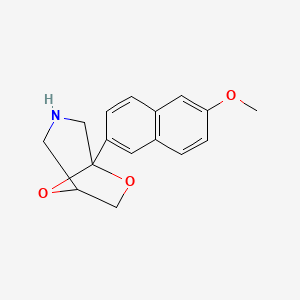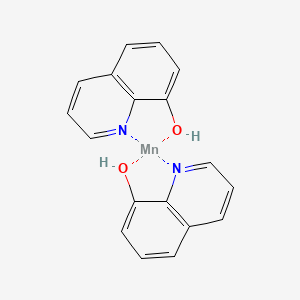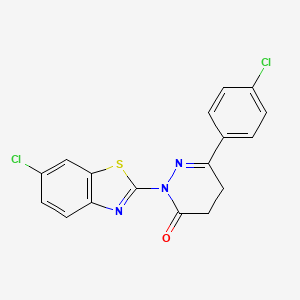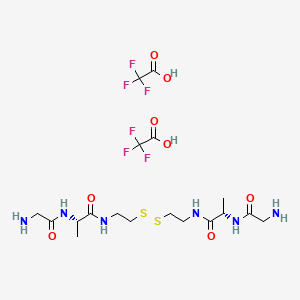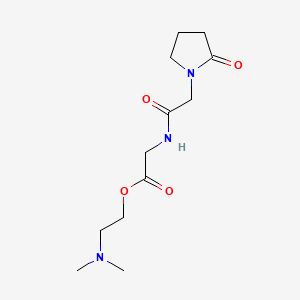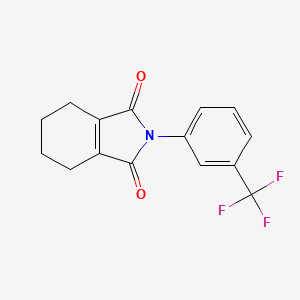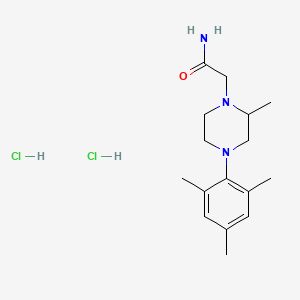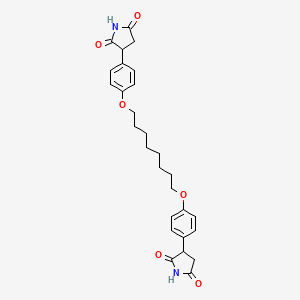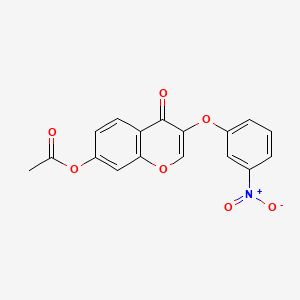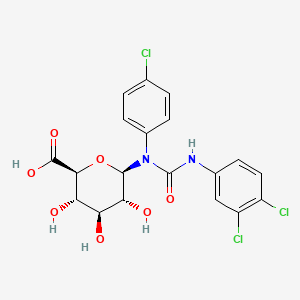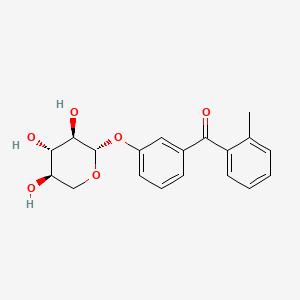
H2Bmy85frx
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “H2Bmy85frx” is a novel chemical entity that has garnered significant interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “H2Bmy85frx” involves a multi-step process that includes the use of specific reagents and catalysts. The initial step typically involves the formation of a core structure through a series of condensation reactions. Subsequent steps may include functional group modifications and purification processes to achieve the desired compound. The reaction conditions often require controlled temperatures, specific solvents, and precise timing to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using advanced techniques such as continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and consistent production of the compound while maintaining stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
“H2Bmy85frx” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: “this compound” can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions often result in the replacement of one functional group with another, leading to a variety of derivatives.
Applications De Recherche Scientifique
“H2Bmy85frx” has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of certain diseases where it may act on specific molecular targets.
Industry: “this compound” is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which “H2Bmy85frx” exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to “H2Bmy85frx” include:
- “this compound-A”
- “this compound-B”
- “this compound-C”
Uniqueness
What sets “this compound” apart from these similar compounds is its unique structural features, which confer specific reactivity and selectivity in its interactions. This uniqueness makes it a valuable compound for various applications, as it can achieve effects that other similar compounds cannot.
Propriétés
Numéro CAS |
127911-31-3 |
|---|---|
Formule moléculaire |
C18H32O3 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
(9R,10E,12E)-9-hydroxyoctadeca-10,12-dienoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6+,14-11+/t17-/m0/s1 |
Clé InChI |
NPDSHTNEKLQQIJ-JZNRSSNOSA-N |
SMILES isomérique |
CCCCC/C=C/C=C/[C@@H](CCCCCCCC(=O)O)O |
SMILES canonique |
CCCCCC=CC=CC(CCCCCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,6-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,7-dihydropyrrolo[3,2-f]indol-5-yl]methyl-trimethylazanium;methyl sulfate](/img/structure/B15186893.png)
